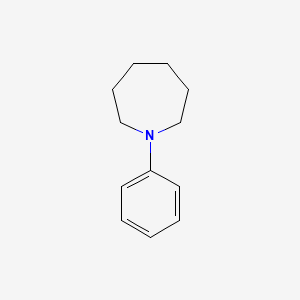

1-phenylazepane

描述

Significance of Azepane Ring Systems in Heterocyclic Chemistry

The azepane ring, a saturated seven-membered nitrogen-containing heterocycle, is a privileged scaffold in pharmaceutical sciences. Its derivatives exhibit a wide array of pharmacological properties, making them crucial for the development of new therapeutic agents. wikipedia.orgwikipedia.org The significance of the azepane ring system is underscored by its presence in numerous natural products and its classification as one of the top 100 most frequently used ring systems in the development of small molecule drugs. nih.gov

The structural and pharmacological importance of this motif has led to the approval of more than 20 azepane-based drugs by the FDA, which are used to treat a variety of diseases, including cancer and Alzheimer's disease. wikipedia.orgwikipedia.org The conformational flexibility of the seven-membered ring is often a decisive factor in the bioactivity of these compounds, allowing for optimal interaction with biological targets. nih.gov This inherent structural diversity makes the azepane framework a continuous subject of interest for synthetic organic chemists and a valuable building block in the quest for novel, potent, and less toxic medications. nih.govrsc.org

Table 1: Examples of Bioactive Compounds Featuring the Azepane Ring System

| Compound Name | Therapeutic Area/Activity | Reference |

| (-)-Balanol | Protein kinase inhibitor | nih.gov |

| Tolazamide | Antidiabetic (Type 2 diabetes) | nih.gov |

| Azelastine | Antihistamine | nih.gov |

| Galantamine | Alzheimer's disease treatment | rsc.org |

Historical Context and Evolution of Phenylazepane Synthetic Approaches

The synthesis of N-aryl azepanes, such as 1-phenylazepane, involves the formation of a carbon-nitrogen (C-N) bond between an aromatic ring and the azepane nitrogen. Historically, this transformation relied on classical methods that often required harsh reaction conditions. The Ullmann condensation, first reported by Fritz Ullmann in the early 1900s, was a foundational method for this type of coupling. wikipedia.orgwikipedia.org This copper-promoted reaction typically involves high temperatures (often over 200°C), polar solvents, and stoichiometric amounts of copper, and its scope is often limited to aryl halides activated by electron-withdrawing groups. wikipedia.org

A significant evolution in the synthesis of N-aryl amines came with the development of the Buchwald-Hartwig amination in the 1990s. wikipedia.org This palladium-catalyzed cross-coupling reaction represented a major advancement, allowing for the facile synthesis of aryl amines under much milder conditions and with a significantly broader substrate scope. wikipedia.orgrsc.org The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org The development of various generations of phosphine (B1218219) ligands has continuously improved the efficiency and generality of the Buchwald-Hartwig reaction, largely replacing harsher methods like the Ullmann condensation for the synthesis of compounds like this compound in both academic and industrial settings. wikipedia.orgrsc.org

Table 2: Comparison of Synthetic Approaches for N-Aryl Azepane Formation

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper (often stoichiometric) | Palladium (catalytic) |

| Typical Temperature | High (>200°C) | Mild to moderate (Room temp. to ~100°C) |

| Substrate Scope | Often limited to activated aryl halides | Broad; includes aryl halides and triflates |

| Functional Group Tolerance | Limited | Generally high |

| Key Developers | Fritz Ullmann, Irma Goldberg | Stephen L. Buchwald, John F. Hartwig |

| References | wikipedia.orgwikipedia.org | wikipedia.orgrsc.orgorganic-chemistry.org |

Phenylazepane as a Central Motif in Complex Molecular Architecture

The phenyl-substituted azepine ring system serves as a crucial structural core in the architecture of more complex, pharmacologically active molecules. While this compound itself is a basic building block, its structural essence is incorporated into larger scaffolds designed to interact with specific biological targets. A prominent example is found in the field of neuroscience research, particularly in the development of dopamine (B1211576) receptor ligands.

Derivatives of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, a molecule that fuses a benzene (B151609) ring to the azepine core and features a phenyl group at the 1-position, have been extensively studied. nih.govnih.gov These complex structures are designed as analogues of prototypical dopamine D1 receptor antagonists like SCH-23390. nih.gov In these architectures, the phenylazepine-like motif is fundamental to the molecule's ability to bind with high affinity to dopamine receptors. nih.gov The synthesis of these complex molecules involves multi-step sequences where the strategic construction of the substituted phenyl-benzazepine core is a key objective. nih.gov The research into these compounds demonstrates how the foundational phenylazepane structure is elaborated upon to create sophisticated molecules with precise pharmacological profiles. nih.govnih.gov

Table 3: Examples of Complex Molecules with a Phenyl-Substituted Azepine Core

| Compound Class/Example | Core Structure | Biological Significance | Reference |

| 6-aryl substituted 1-phenylbenzazepines | 1-Phenyl-3-benzazepine | High affinity for D1 dopamine receptors | nih.gov |

| SCH-23390 | 1-Phenyl-3-benzazepine | Prototypical D1 dopamine receptor antagonist | nih.gov |

| Ring-contracted analogues of SCH-23390 | 1-Phenyltetrahydroisoquinoline | Dopamine receptor ligands | nih.gov |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

40832-99-3 |

|---|---|

分子式 |

C12H17N |

分子量 |

175.27 g/mol |

IUPAC 名称 |

1-phenylazepane |

InChI |

InChI=1S/C12H17N/c1-2-7-11-13(10-6-1)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2 |

InChI 键 |

YMDZJGQBSPNMEF-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)C2=CC=CC=C2 |

规范 SMILES |

C1CCCN(CC1)C2=CC=CC=C2 |

其他CAS编号 |

40832-99-3 |

产品来源 |

United States |

Synthetic Methodologies for Phenylazepane and Its Derivatives

Direct Annulation and Ring-Forming Strategies

Direct annulation strategies focus on constructing the azepane ring in a single, efficient step from acyclic precursors. A notable example is the vapor-phase catalytic condensation of an aromatic amine with a diol.

Vapor-Phase Catalytic Synthesis of 1-Phenylazepane

A highly effective method for synthesizing this compound involves the gas-phase reaction of aniline (B41778) with 1,6-hexanediol (B165255) over a heterogeneous catalyst. jst.go.jpbaidu.comcjcatal.comistis.sh.cn This process offers an efficient route to the target molecule. researchgate.netresearchgate.netresearchgate.net

The core of this synthetic approach is the condensation reaction between aniline and 1,6-hexanediol. jst.go.jpbaidu.comcjcatal.comistis.sh.cn The reaction, conducted in the vapor phase, is facilitated by a solid-supported catalyst, which enables the intermolecular dehydration and subsequent cyclization to form the this compound ring system. researchgate.netresearchgate.netresearchgate.netresearchgate.net

The choice of catalyst is critical for the success of the vapor-phase synthesis. A cobalt oxide-based catalyst supported on a silica-alumina matrix (CoO/SiO2-Al2O3) has proven to be particularly effective for this transformation. jst.go.jpcjcatal.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net The catalyst's performance is intrinsically linked to its physical and chemical properties. Key factors influencing its activity and selectivity include a large specific surface area, high dispersion of the active cobalt species, and relatively weak acidity. cjcatal.com

Optimal reaction conditions have been identified to maximize the yield of this compound. A yield of up to 80% can be achieved when the CoO loading is 0.3 mmol/g. cjcatal.comresearchgate.netresearchgate.net The preparation of the catalyst involves calcining the precursor at 700 °C, followed by an in-situ reduction at 325 °C in a mixed gas environment of 50% H2 and 50% N2 prior to the reaction. cjcatal.comresearchgate.netresearchgate.net

Table 1: Optimized Conditions for this compound Synthesis via Vapor-Phase Catalysis

| Parameter | Optimal Value |

|---|---|

| Catalyst | CoO/SiO2-Al2O3 |

| CoO Loading | 0.3 mmol/g cjcatal.comresearchgate.netresearchgate.net |

| Calcination Temperature | 700 °C cjcatal.comresearchgate.netresearchgate.net |

| Reduction Temperature | 325 °C cjcatal.comresearchgate.netresearchgate.net |

| Reducing Atmosphere | 50% H2 - 50% N2 cjcatal.comresearchgate.netresearchgate.net |

| Maximum Yield | 80% cjcatal.comresearchgate.netresearchgate.net |

The selectivity of the catalytic system can be further fine-tuned through the use of modifiers. For instance, in related syntheses, the addition of promoters like ZnO or K2O to a Cu/SiO2-Al2O3 catalyst was found to increase the number of weak acid sites, which in turn promoted the formation of specific indole (B1671886) derivatives. researchgate.net While this specific example does not directly involve this compound, it highlights a general principle in heterogeneous catalysis where modifiers can be used to alter the surface acidity and, consequently, the product distribution. The catalyst's surface area, the dispersion of its active components, and its acidic properties are all crucial factors that favor the synthesis of the desired product. cjcatal.com

Intramolecular Cyclization Approaches

Intramolecular strategies for forming the azepane ring involve the cyclization of a linear precursor that already contains the necessary atoms for the ring system.

Carbonyl-Enamine Cyclization for Azepane Ring Closure

A notable intramolecular method for constructing the azepane ring is through a 1,7-carbonyl-enamine cyclization. chem-soc.siresearchgate.netdlib.si This approach represents a novel mode for azepine ring closure. chem-soc.siresearchgate.netdlib.si The fundamental principle of this reaction involves the intramolecular attack of an enamine onto a carbonyl group, leading to the formation of the seven-membered ring. chem-soc.si This type of cyclization proceeds via a favored 7-exo-trig pathway. chem-soc.si It has been observed that tertiary enamines can exist in a resonance form with a negative charge on their β-carbon, which enhances the efficiency of the intramolecular attack on a carbonyl group, such as an ester, to form the azepane ring. chem-soc.siresearchgate.net This methodology has been successfully applied to the synthesis of various functionalized heterocyclic systems containing a fused azepine ring. chem-soc.siresearchgate.net For example, the reaction of ethyl N-phenyl-4-aminobutyrate with ethyl acetoacetate (B1235776) in toluene (B28343) with p-toluenesulfonic acid as a catalyst leads to the formation of an azepine derivative through an intermediate enaminoester that cyclizes. chem-soc.siresearchgate.net

Ring Expansion and Multistep Sequential Syntheses

Ring expansion reactions provide a valuable route to azepanes from more readily available five- or six-membered ring precursors. researchgate.netresearchgate.net For instance, photoredox-catalyzed transformations of piperidines containing an allylic alcohol have been shown to yield azepanes. doi.org Another approach involves the photochemical dearomative ring expansion of nitroarenes, which converts a six-membered benzene (B151609) ring into a seven-membered azepane framework. researchgate.net Multistep sequences, often involving classical reactions like the Beckmann or Schmidt rearrangements, are also employed for the synthesis of the azepane core. researchgate.netwhiterose.ac.uk These methods, while sometimes lengthy, offer access to a wide variety of substituted azepanes. researchgate.net

Functionalization and Derivatization of Pre-formed Phenylazepane Rings

Once the phenylazepane core is established, further functionalization can introduce additional complexity and provide access to a diverse range of derivatives.

Lithiation-Substitution Chemistry of N-Boc-2-Phenylazepane

The lithiation of N-Boc-2-phenylazepane followed by quenching with an electrophile is a key strategy for introducing substituents at the 2-position. researchgate.netthieme-connect.com This method allows for the formation of 2,2-disubstituted azepanes. researchgate.netthieme-connect.com The reaction is typically carried out by treating N-Boc-2-phenylazepane with a strong base like n-butyllithium to generate a lithiated intermediate, which is then trapped by various electrophiles. whiterose.ac.ukthieme-connect.com

The regioselectivity of the lithiation-substitution reaction of N-Boc-2-phenylazepane is a critical aspect. While many electrophiles add at the α-position to the nitrogen, some, such as cyanoformates and chloroformates, lead to ortho-substitution on the phenyl ring. researchgate.netthieme-connect.com The stereochemical outcome of these reactions can be influenced by various factors, including the choice of chiral ligands. However, attempts at kinetic resolution of N-Boc-2-phenylazepane using sparteine (B1682161) have shown poor selectivity. researchgate.netthieme-connect.com The rate of rotation of the Boc group, which can be studied by VT-NMR spectroscopy, also plays a role in the reactivity and outcome of the lithiation process. researchgate.netthieme-connect.com

Data Tables

Table 1: Lithiation-Substitution of N-Boc-2-phenylazepane

| Electrophile | Product Type | Reference |

| Various Carbon Electrophiles | 2,2-Disubstituted Azepanes | thieme-connect.com |

| Cyanoformates | Ortho-Substituted Products | researchgate.netthieme-connect.com |

| Chloroformates | Ortho-Substituted Products | researchgate.netthieme-connect.com |

| Aldehydes/Ketones | Cyclic Carbamates | researchgate.netthieme-connect.com |

Diversity-Oriented Synthesis via Electrophilic Quenching (e.g., Allylation, Benzylidene Condensation, Stannane Formation)

A practical approach for creating diverse N-aryl azepane derivatives involves the lithiation of N-Boc-2-phenylazepane followed by quenching with various electrophiles. researchgate.netwhiterose.ac.uk This method allows for the introduction of a wide range of substituents at the carbon atom alpha to the nitrogen. The lithiation is typically achieved using n-butyllithium in a suitable solvent like tetrahydrofuran (B95107) (THF). whiterose.ac.uk The resulting organolithium intermediate can then be trapped by a variety of electrophiles. whiterose.ac.uk

For instance, reaction of the lithiated species with allyl bromide leads to the corresponding α-allylated product. Similarly, condensation with benzaldehyde (B42025) yields the α-benzylidene derivative. The formation of stannanes can be achieved by quenching with a trialkyltin halide, such as tributyltin chloride. This diversity-oriented approach is valuable for rapidly generating a library of functionally diverse azepane derivatives from a common intermediate. researchgate.netwhiterose.ac.uk

Interestingly, the choice of electrophile can influence the site of substitution. While most electrophiles add to the α-position, the use of cyanoformates and chloroformates has been shown to result in ortho-substitution on the phenyl ring. researchgate.net Furthermore, reactions with aldehydes or ketones as electrophiles can lead to the formation of cyclic carbamates. researchgate.net

Table 1: Examples of Electrophilic Quenching of Lithiated N-Boc-2-phenylazepane

| Electrophile | Product Type |

| Allyl bromide | α-Allylated azepane |

| Benzaldehyde | α-Benzylidene azepane |

| Tributyltin chloride | α-Stannyl azepane |

| Cyanoformates | ortho-Substituted phenylazepane |

| Chloroformates | ortho-Substituted phenylazepane |

| Aldehydes/Ketones | Cyclic carbamates |

Mechanistic Studies on Rotational Barriers and Reaction Kinetics

The lithiation-substitution reaction of N-Boc-2-phenylazepane has been the subject of detailed mechanistic investigations, particularly focusing on the rotational barrier of the N-tert-butoxycarbonyl (Boc) group. whiterose.ac.ukresearchgate.net These studies have revealed that the rotation around the N-C(O) bond is slow on the NMR timescale at low temperatures. whiterose.ac.ukresearchgate.net

Variable temperature NMR (VT-NMR) spectroscopy has been a key tool in determining the energetic barrier to this rotation. whiterose.ac.ukresearchgate.net For N-Boc-2-phenylazepane, the barrier to rotation (ΔG‡) of the Boc group was determined to be approximately 70.8 kJ mol⁻¹ at -5 °C in THF-d8. whiterose.ac.uk This slow rotation has significant implications for the reactivity of the molecule, as it can lead to the existence of distinct rotamers that may react at different rates. researchgate.net In situ ReactIR spectroscopy has also been employed to monitor the lithiation process in real-time, providing further insights into the reaction kinetics. researchgate.netresearchgate.net These studies have shown that the rate of lithiation can be influenced by the solvent, with the reaction proceeding faster in toluene compared to THF. whiterose.ac.uk

The half-life for the rotation of the Boc group at -78 °C has been estimated to be on the order of days in THF and hours in toluene, which supports the experimental observations of slow rotation and its effect on the lithiation reaction. whiterose.ac.uk

Table 2: Activation Parameters for N-Boc Rotation in N-Boc-2-phenylazepane

| Solvent | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ at -5 °C (kJ mol⁻¹) | Half-life (t₁/₂) at -78 °C |

| THF-d8 | 73.2 | 8.8 | 70.8 | 28 days |

| Toluene-d8 | 68.1 | -1.2 | 67.8 | 72 hours |

Chiral Auxiliaries and Enantioselective Approaches (e.g., (+)-Sparteine Mediated Reactions)

The development of enantioselective methods for the functionalization of the α-methylene C-H bonds in N-heterocycles is of great importance. researchgate.net In the context of this compound derivatives, chiral auxiliaries and ligands have been explored to achieve stereocontrol. One notable example is the use of the chiral diamine (+)-sparteine in conjunction with n-butyllithium to effect an enantioselective deprotonation. ucl.ac.uk

However, attempts to achieve a kinetic resolution of N-Boc-2-phenylazepane derivatives using the n-BuLi/(+)-sparteine system have resulted in low enantiomeric ratios for the recovered starting material. whiterose.ac.uk This suggests that the organolithium intermediate may be configurationally unstable under these conditions. researchgate.net The "poor man's Hoffmann test" indicated that the organolithium species derived from N-Boc-2-phenylazepane is indeed configurationally labile. researchgate.net Despite these challenges, the use of chiral auxiliaries remains an active area of research for accessing enantioenriched azepane derivatives. nih.gov For instance, Ellman's sulfinamide has been successfully employed as a chiral auxiliary in the diastereoselective reduction of sulfinylimines to produce enantiopure diamines, which can serve as precursors to chiral azepane-containing structures. nih.gov

Catalytic Functionalization Protocols

Catalytic methods offer powerful and efficient alternatives for the functionalization of this compound and its derivatives, often providing access to products that are difficult to obtain through traditional stoichiometric reactions.

Organophotoredox Catalysis in Stereocenter Deracemization Utilizing N-Phenylazepane as a Base

Recent advances in photoredox catalysis have enabled novel transformations, including the deracemization of stereocenters. While specific examples detailing the use of N-phenylazepane as a base in organophotoredox-catalyzed deracemization of a stereocenter are not extensively documented in the provided context, the principles of such a reaction can be inferred. In these types of reactions, a photocatalyst, upon irradiation with visible light, can initiate a single-electron transfer (SET) process. This can be used to generate a radical intermediate from a racemic starting material. The subsequent steps, often involving a hydrogen atom transfer (HAT) process, can lead to the formation of a prochiral intermediate, which can then be selectively converted to one enantiomer of the product. uni-marburg.de The role of a base, such as N-phenylazepane, would be to facilitate proton transfer steps within the catalytic cycle. The development of asymmetric photocatalysis via hydrogen atom transfer is a rapidly evolving field. uni-marburg.de

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck-type, Suzuki Coupling for Azepene Derivatives)

Transition-metal-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are cornerstone methodologies in modern organic synthesis for the formation of carbon-carbon bonds. masterorganicchemistry.comwikipedia.org These reactions have been applied to the synthesis of derivatives of azepenes, the unsaturated counterparts of azepanes.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org This reaction has been utilized in the synthesis of fused imidazo-azepine derivatives through a sequential van Leusen/intramolecular Heck protocol. researchgate.net Similarly, the Suzuki reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is a versatile tool for creating biaryl structures and other coupled products. wikipedia.org The development of efficient catalysts and reaction conditions has expanded the scope of these reactions to include a wide variety of substrates. organic-chemistry.orgresearchgate.netacs.org For example, microwave-assisted Suzuki and Heck reactions have been shown to be effective for the synthesis of biaryl and stilbene (B7821643) derivatives in short reaction times. researchgate.net

Visible-Light-Induced Dehydrogenative Sulfonylation of Tertiary Amines Including this compound

A novel and efficient method for the functionalization of tertiary amines, including this compound, is the visible-light-induced dehydrogenative sulfonylation. rsc.org This reaction allows for the formation of β-sulfonyl enamines from tertiary amines and thiosulfonates under mild, transition-metal-free, external oxidant-free, and photocatalyst-free conditions. rsc.org

The proposed mechanism involves the formation of an electron-donor-acceptor (EDA) complex between the electron-rich tertiary amine (e.g., 1-phenylpiperidine (B1584701) as a model) and the electron-deficient thiosulfonate. rsc.org Upon irradiation with visible light, a single-electron transfer (SET) occurs within the EDA complex, generating a sulfonyl radical, a thiolate, and the radical cation of the amine. rsc.org Subsequent steps lead to the formation of the β-sulfonyl enamine product. This protocol is applicable to a range of cyclic and acyclic tertiary amines, demonstrating its utility in the synthesis of functionalized amine derivatives. rsc.org

Ruthenium N-Heterocyclic Carbene Catalysis for N-Alkylation of Amines

The N-alkylation of amines using alcohols, facilitated by ruthenium-based catalysts, represents a sustainable and atom-economical approach for forming C-N bonds, with water as the sole byproduct. molaid.com Air- and moisture-stable ruthenium complexes incorporating N-heterocyclic carbene (NHC) ligands have proven to be effective catalysts for this transformation. rsc.org Specifically, benzimidazolin-2-ylidene NHC complexes of ruthenium have demonstrated high efficacy in the N-alkylation of various amines with both benzylic and aliphatic alcohols. rsc.org

These reactions are typically conducted under solventless conditions at elevated temperatures, yielding excellent results. rsc.org For instance, the alkylation of different amines using a variety of alcohols has been achieved with yields up to 99%. rsc.org The catalytic cycle is believed to proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the ruthenium catalyst facilitates the temporary removal of hydrogen from the alcohol to form an aldehyde, which then reacts with the amine to form an imine. nih.gov The subsequent hydrogenation of the imine by the ruthenium hydride intermediate yields the N-alkylated amine and regenerates the catalyst. nih.gov This methodology has been successfully applied to the synthesis of a wide range of N-substituted amines, including those with heterocyclic structures. nih.govresearchgate.net

Iron-Catalyzed Reductive Amination for N-Substituted Azepanes

Iron catalysis has emerged as a cost-effective and environmentally benign alternative to precious metal catalysis for the synthesis of N-substituted azepanes. One notable method is the iron-catalyzed reductive amination of carbonyl compounds with ω-amino fatty acids using hydrosilylation. researchgate.net This process allows for the selective synthesis of various cyclic amines, including azepanes, in moderate to excellent yields. researchgate.net

In a specific application, the reaction of anilines with 1,6-keto acids under iron catalysis efficiently produces N-substituted azepanes with yields reaching up to 92%. x-mol.comcolab.ws This transformation can be performed under both thermal conditions and visible light irradiation, showcasing the versatility of the iron-based catalytic system. x-mol.comcolab.ws The reaction demonstrates good tolerance to a variety of functional groups, making it a valuable tool for the synthesis of a diverse library of azepane derivatives. researchgate.net The use of an iron complex, such as Fe(CO)₄(IMes), has been pivotal in developing these efficient reductive amination protocols. researchgate.net

Photoredox-Catalyzed Silylative Cyclization of N-Allyl and N-Homoallylsulfonamides to N-Phenylazepane

Photoredox catalysis offers a powerful strategy for the construction of complex molecular architectures under mild reaction conditions. One such application is the silylative cyclization of N-allyl and N-homoallylsulfonamides to form azepanes. doi.org This method involves the use of a photocatalyst that, upon excitation with visible light, initiates a radical cyclization cascade.

In a related photoredox-catalyzed process, an N-phenylimine can be annulated with a 5-bromopentane-tethered bis(catecholato)silicate radical precursor to yield N-phenylazepane. doi.org This transformation highlights the utility of photoredox catalysis in forming the seven-membered azepane ring through a C-C bond-forming cyclization. Furthermore, photoredox catalysis has been employed in the intramolecular benzylic C(sp³)–H amination to synthesize benzazepines, demonstrating the broad applicability of this approach in constructing azepane-containing systems. doi.org

Mechanochemical Synthesis Approaches

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is gaining prominence as a green and efficient synthetic tool. frontiersin.orgwista.de This solvent-free or low-solvent approach often leads to enhanced reactivity, reduced reaction times, and higher yields compared to traditional solution-based methods. nih.govisca.me

Buchwald-Hartwig Amination Under Ball Milling Conditions

The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, has been successfully adapted to mechanochemical conditions using ball milling. semanticscholar.orgrsc.org An operationally simple method has been developed for the palladium-catalyzed amination of aryl halides with secondary amines using a Pd-PEPPSI catalyst system. semanticscholar.orgrsc.org This technique has been demonstrated on a wide range of substrates, including the synthesis of precursors to biologically active molecules. cardiff.ac.uk

The use of grinding auxiliaries is often crucial for achieving efficient mass transfer and high yields in these solid-state reactions. cardiff.ac.uk The conditions have been shown to be tolerant to air and moisture, which simplifies the experimental setup. cardiff.ac.uk

Enhanced Reactivity and Green Chemistry Implications

Mechanochemical synthesis aligns with several principles of green chemistry by minimizing or eliminating the use of hazardous solvents, reducing energy consumption, and often generating less waste. frontiersin.orgnih.govisca.me The enhanced reactivity observed in ball milling is attributed to several factors, including an increase in the surface area of reactants, intimate mixing at the molecular level, and the generation of localized high-energy "hot spots." nih.gov

This approach avoids the need for bulk heating and can often proceed at room temperature. nih.gov The reduction in solvent usage not only has environmental benefits but also simplifies product purification. isca.me The combination of mechanochemistry with powerful catalytic methods like the Buchwald-Hartwig amination offers a robust and sustainable platform for the synthesis of compounds like this compound. cardiff.ac.uk The development of continuous mechanochemical processes, such as reactive extrusion, further enhances the industrial applicability of this green technology. youtube.com

Classic Organic Transformations (e.g., Esterification, Amidation)

While modern catalytic methods offer elegant solutions for the synthesis of this compound and its derivatives, classical organic transformations remain indispensable for the functionalization of the azepane core.

Esterification: The esterification of azepane-2-carboxylic acid with benzyl (B1604629) chloride can be achieved using continuous-flow reactors packed with immobilized lipase (B570770) enzymes. This method provides high conversion efficiency and reduces solvent waste compared to batch processes.

Amidation: Amide bond formation is a fundamental reaction in organic synthesis. For instance, the treatment of trans-2,3,4,5-tetrahydro-1-methyl-2-oxo-5-phenyl-1H-benzo[b]azepine-4-carboxylic acid with thionyl chloride and pyridine, followed by reaction with an amine, yields the corresponding benzazepine-4-carboxamide. researchgate.net More recently, direct amidation of esters has been achieved under ball milling conditions, often facilitated by a base like potassium tert-butoxide. cardiff.ac.uk This mechanochemical approach provides a solvent-free route to amides. cardiff.ac.uk

These classical transformations, when combined with modern synthetic strategies, provide a versatile toolbox for the synthesis and derivatization of the this compound scaffold.

Spectroscopic Characterization Techniques in Phenylazepane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the study of 1-phenylazepane, offering unparalleled insight into its molecular structure and dynamics.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

¹H-NMR spectroscopy is fundamental for confirming the successful synthesis and structural integrity of this compound and its derivatives. By analyzing the chemical shifts, coupling constants, and integration of proton signals, researchers can verify the presence and connectivity of the phenyl and azepane rings.

For instance, in a study of 2-methyl-1-phenylazepane, the ¹H-NMR spectrum in CDCl₃ provided distinct signals that could be assigned to the protons of the azepane ring and the phenyl group, confirming the structure of the compound. doi.org Similarly, the synthesis of this compound was confirmed with ¹H-NMR, showing characteristic multiplets for the azepane ring protons and signals for the phenyl protons. osaka-u.ac.jp Research on N-Boc-2-phenylazepane also utilized ¹H-NMR to confirm its structure, observing distinct signals for the Boc protecting group and the phenyl and azepane ring protons. whiterose.ac.uk

Table 1: Representative ¹H-NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity | Reference |

| This compound | CDCl₃ | 1.50-1.56 (m, 4H), 1.75-1.81 (m, 4H), 3.39 (t, J = 5.7 Hz, 4H), 6.64 (t, J = 7.3 Hz, 1H), 6.76 (d, J = 8.2 Hz, 2H), 7.21 (t, J = 7.8 Hz, 2H) | osaka-u.ac.jp |

| 2-Methyl-1-phenylazepane | CDCl₃ | Signals corresponding to the methyl, azepane, and phenyl protons were observed and reported. | doi.org |

| N-Boc-2-phenylazepane | DMSO-d₆ | Signals around 3.8 ppm and 5.1 ppm showed coalescence upon heating, indicative of rotamers. | whiterose.ac.uk |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Elucidation

Complementing ¹H-NMR, ¹³C-NMR spectroscopy is crucial for elucidating the carbon skeleton of this compound compounds. It provides information on the number and electronic environment of carbon atoms within the molecule.

Table 2: Representative ¹³C-NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

| This compound | CDCl₃ | 27.2, 27.8, 49.1, 111.2, 115.1, 129.3, 148.9 | rsc.org |

| 2-Methyl-1-phenylazepane | CDCl₃ | The spectrum confirmed the carbon framework of the molecule. | doi.org |

| Azepane | CDCl₃ | 27.0 (C-2), 27.5 (C-3), 50.1 (C-1) | rsc.org |

Variable-Temperature NMR for Conformational Dynamics

Variable-temperature (VT) NMR is a powerful technique used to study the dynamic processes in molecules, such as conformational changes. For derivatives of this compound, particularly those with bulky substituents like an N-Boc group, VT-NMR can reveal the energy barriers associated with bond rotations.

A study on N-Boc-2-phenylazepane utilized VT-¹H NMR to investigate the rotational dynamics of the tert-butoxycarbonyl (Boc) group. whiterose.ac.uk By observing the coalescence of signals as the temperature was increased, researchers could determine the energy barrier for this rotation. whiterose.ac.uk This information is critical for understanding the conformational preferences and reactivity of the molecule. whiterose.ac.ukresearchgate.net Such studies have shown that the rate of Boc rotation can be fast on the NMR timescale at ambient temperatures. researchgate.net

Solid-State NMR (e.g., ⁷Li NMR) for Organolithium Intermediates

While not directly studying this compound itself, solid-state NMR (SSNMR) is a vital tool for characterizing reactive intermediates involved in its synthesis, such as organolithium compounds. For example, ⁷Li SSNMR spectroscopy can provide information about the aggregation state of organolithium reagents (e.g., monomers, dimers, tetramers), which influences their reactivity. whiterose.ac.uk Understanding the structure of these intermediates is crucial for optimizing reaction conditions and controlling the stereochemical outcome of synthetic transformations leading to substituted phenylazepanes. whiterose.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uzh.ch For this compound and its derivatives, this technique provides insights into the electronic structure, particularly the π-systems of the phenyl group and any conjugated systems.

The absorption spectrum of this compound would be expected to show absorptions characteristic of the phenyl ring. The position and intensity of these bands can be influenced by the azepane substituent and any other functional groups present in the molecule. For instance, the formation of an electron-donor-acceptor (EDA) complex between N-phenylpiperidine (a similar structure) and an electron-deficient species was studied using UV-Vis spectroscopy, which showed a new absorption band, confirming the complex formation. rsc.org This illustrates how UV-Vis can be used to study intermolecular interactions involving the phenylamino (B1219803) moiety. In studies of polymers incorporating phenylazepane units, UV-Vis spectroscopy is used to determine the electronic properties, such as the band gap. researchgate.netresearchgate.netaphrc.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. thermofisher.comlibretexts.org In the context of this compound research, FT-IR is used to confirm the presence of key structural features.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the C-H bonds of the aromatic ring and the aliphatic azepane ring, as well as C-N and C-C bond vibrations. For derivatives, such as N-Boc-2-phenylazepane, a strong absorption band corresponding to the carbonyl (C=O) group of the Boc protecting group would be expected around 1705 cm⁻¹. whiterose.ac.uk Similarly, in the synthesis of polymers containing phenylazepane-2-one, FT-IR is used to identify the characteristic carbonyl and other functional groups. researchgate.net

Table 3: Typical FT-IR Absorption Frequencies for this compound and Related Structures

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H | Stretch | 3000 - 3100 | libretexts.org |

| Aliphatic C-H | Stretch | 2850 - 3000 | whiterose.ac.uk |

| C=C (Aromatic) | Stretch | 1450 - 1600 | libretexts.org |

| C-N (Aryl amine) | Stretch | 1250 - 1360 | thermofisher.com |

| C=O (Amide/Carbamate) | Stretch | ~1670 - 1705 | whiterose.ac.uk |

X-ray Crystallography for Definitive Molecular Structure Determination

X-ray crystallography stands as an essential analytical technique in the structural elucidation of phenylazepane derivatives, providing unequivocal proof of molecular architecture and stereochemistry. This method allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms within a crystal lattice, which is critical for confirming the outcome of stereoselective syntheses and understanding structure-activity relationships.

In the study of azepane scaffolds, X-ray crystallography has been instrumental in verifying the structure of key synthetic intermediates and final compounds. For instance, the diastereomerically pure synthesis of certain azepane derivatives has been confirmed using this technique, providing definitive evidence of their structure and stereochemistry. rsc.org

Research into the lithiation and substitution of N-protected phenylazepanes has utilized X-ray crystallography to characterize the resulting products. The crystal structure of an N-Boc-2-phenylazepane derivative was determined, revealing detailed information about its solid-state conformation. whiterose.ac.uk The analysis showed a monoclinic crystal system with the space group P21/n. whiterose.ac.uk The precise unit cell dimensions and other crystallographic parameters obtained from this analysis are crucial for understanding the steric and electronic properties conferred by the phenyl and Boc groups on the azepane ring.

Furthermore, in the development of synthetic methodologies involving aniline (B41778) derivatives, the structure of a complex product, 2-{3-[(3,5-Difluorophenyl)sulfonyl]cyclobutyl}-1-phenylazepane, was confirmed by X-ray crystallography. scispace.com This analysis was vital in establishing the cis-stereochemistry of the major isomer formed during the reaction. scispace.com

The detailed data obtained from such crystallographic studies are indispensable for validating molecular models and for the rational design of new phenylazepane-based compounds.

Table 1: Crystallographic Data for an N-Boc-2-phenylazepane Derivative whiterose.ac.uk

| Parameter | Value |

| Empirical Formula | C₂₀H₂₁NO₂ |

| Formula Weight | 307.38 |

| Temperature | 100.02 K |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Dimensions | |

| a | 7.1861(4) Å |

| b | 12.9276(7) Å |

| c | 17.0022(9) Å |

| α | 90° |

| β | 94.003(2)° |

| γ | 90° |

Computational and Theoretical Studies of Phenylazepane Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to understand various aspects of phenylazepane systems.

The seven-membered azepane ring is conformationally flexible, and the orientation of substituents can significantly impact the molecule's properties and reactivity. DFT calculations have been instrumental in exploring the conformational landscape of substituted phenylazepanes.

For instance, a detailed study on N-Boc-2-phenylazepane utilized DFT calculations to investigate the rotational barrier of the bulky tert-butyloxycarbonyl (Boc) group. whiterose.ac.uk This rotation is crucial as the orientation of the carbonyl group can direct lithiation reactions. whiterose.ac.uk The calculations, performed with the Gaussian09 software and the 6-311G** basis set, identified four distinct low-energy orientations of the N-Boc group relative to the azepane ring and the phenyl substituent. whiterose.ac.uk Experimental validation through variable-temperature nuclear magnetic resonance (VT-NMR) line-shape analysis revealed a high rotational barrier. whiterose.ac.uk

| Compound | Method | Solvent | Rotational Barrier (kJ mol-1) | Source |

|---|---|---|---|---|

| N-Boc-2-phenylazepane | VT-NMR | DMSO | 70.8 | whiterose.ac.uk |

| N-Boc-1,2,3,4-tetrahydroisoquinoline | ReactIR | - | ~58 (at -50 °C) | researchgate.net |

The combination of DFT and NMR spectroscopy has also been successfully applied to other cyclic systems to confirm the existence of dynamic equilibria between different conformers. researchgate.net

DFT calculations are pivotal in mapping out reaction pathways and identifying the structures of short-lived transition states. In the context of azepane chemistry, these calculations have provided clarity on reaction mechanisms. For the lithiation of N-Boc-2-phenylazepane, DFT studies identified the transition state structures for both clockwise and counter-clockwise rotation of the Boc group, explaining the regioselectivity of the deprotonation at the benzylic position. whiterose.ac.uk

In another study, DFT calculations for a reaction involving (2S)-2-phenylazepane revealed that a concerted seven-membered transition state was the lowest energy pathway, being 11 kcal/mol lower in energy than the next most favorable pathway. escholarship.org DFT has also been employed to predict the favored outcomes of intramolecular reactions in the synthesis of various azepane-based compounds. researchgate.net These theoretical predictions are crucial for designing efficient synthetic routes.

| Reaction / System | Computational Method | Parameter | Energy Value | Source |

|---|---|---|---|---|

| Reaction involving (2S)-2-phenylazepane | DFT | Energy difference between pathways | 11 kcal/mol | escholarship.org |

| Photosubstitution of 4-nitroanisole | Arrhenius Model / Quantum Calculation | Activation Energy (TS 1) | 2.2 kcal/mol | acs.org |

| Photosubstitution of 4-nitroanisole | Arrhenius Model / Quantum Calculation | Activation Energy (TS 2) | 2.6 kcal/mol | acs.org |

The study of radical cations is essential for understanding electron transfer processes and the behavior of molecules in certain chemical and biological environments. DFT methods, particularly mixed Hartree-Fock/DFT approaches like B3LYP, have proven superior for describing the structure and vibrational frequencies of aromatic amine radical cations. acs.org Unlike traditional Hartree-Fock calculations, which can incorrectly localize the positive charge on one amino group, DFT methods handle charge delocalization more effectively. acs.org

Analysis of the charge distribution, such as calculating the partial charge on specific atoms (e.g., the nitrogen atom), can help predict a molecule's reactivity. For example, the destabilizing effects in certain reactions have been directly linked to the calculated charge values on the nitrogen atoms involved. science.gov A structural analysis based on the relationship between bond order and bond length can also be used to examine the degree of spin and charge localization in radical species. nih.gov

Ab Initio Molecular Orbital Calculations for Fundamental Properties

Ab initio molecular orbital calculations, which are based on first principles without the inclusion of experimental data, provide a fundamental understanding of molecular properties. These methods have been used to study the electronic structures and conduction properties of heterocyclic polymers and to investigate non-bonding electron pairs in cyclic ethers. researchgate.netwhiterose.ac.uk While computationally more demanding than DFT, ab initio methods like post-Hartree-Fock calculations are sometimes used in conjunction with DFT to provide benchmark data for systems like radical cations. acs.org

Molecular Dynamics Simulations and Potential Energy Surface Mapping

Molecular Dynamics (MD) simulations allow for the study of the time-dependent behavior of molecular systems, providing insights into conformational changes, molecular interactions, and binding events. science.govresearchgate.net The accuracy of these simulations hinges on the quality of the potential energy surface (PES), which describes the energy of a system as a function of its atomic coordinates. rsc.org

Modern approaches involve the use of machine learning and neural networks to construct highly accurate PESs from a limited number of high-level electronic structure calculations. rsc.orgemory.edu This technique allows for large-scale simulations with the accuracy of high-level quantum chemistry methods, enabling the study of complex processes like protein-ligand binding or the dynamics of large molecules in solution. researchgate.netemory.edu

Prediction of Spectroscopic Parameters and Reactivity Profiles

Theoretical calculations are widely used to predict spectroscopic data, which aids in the identification and characterization of newly synthesized compounds. DFT has been successfully used to compute and simulate the infrared spectra and vibrational frequencies of various molecules, including aromatic amine radical cations. acs.orgresearchgate.net

Furthermore, computational methods can predict the reactivity of a molecule. Reactivity profiles can be established by analyzing factors such as steric, electronic, and stereoelectronic effects to predict site selectivities in chemical reactions. researchgate.net For instance, understanding the influence of a catalyst's acidity can help predict the yield of products like 1-phenylazepane. researchgate.net Quantitative Structure-Property Relationship (QSPR) models also use calculated structural parameters to predict physical properties like boiling points. science.gov

Phenylazepane As a Molecular Scaffold in Advanced Organic Synthesis

Design and Synthesis of Fused Heterocyclic Ring Systems

The azepane ring within 1-phenylazepane serves as a foundational component for the assembly of various fused heterocyclic structures. By building additional rings onto the azepane framework, chemists can access novel and structurally complex molecules with potential applications in medicinal chemistry and materials science.

A notable strategy for creating fused systems involves the elaboration of an azepine ring onto a pre-existing heterocycle or vice-versa. The synthesis of pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline, two previously unknown ring systems, has been successfully achieved. The key starting material for this approach is a 1-phenyl-azepane-2,4-dione derivative.

The synthesis begins with the bromination of the 1-phenyl-azepane-2,4-dione precursor. Condensation of the resulting α-bromoazepanedione with ethylenediamine (B42938) or o-phenylenediamine (B120857) leads to the formation of the target pyrazinoazepine and azepinoquinoxaline derivatives, respectively. This method represents a direct approach to fusing a pyrazine (B50134) or quinoxaline (B1680401) ring system onto the azepane core.

Table 1: Synthesis of Fused Azepine Heterocycles

| Starting Material Precursor | Reagent | Fused Product | Ring System |

| 1-Phenyl-azepane-2,4-dione | Ethylenediamine | Pyrazinoazepine derivative | Pyrazino[2,3-c]azepine |

| 1-Phenyl-azepane-2,4-dione | o-Phenylenediamine | Azepinoquinoxaline derivative | Azepino[3,4-b]quinoxaline |

The azepane core, a central feature of this compound, is a recurring motif in numerous bioactive polycyclic alkaloids. Functionalized azepanes are integral to the structure of Stemona, ergot, and kopsia alkaloids. Consequently, synthetic strategies targeting these complex natural products often involve the construction or manipulation of an azepane ring.

For instance, the tricyclic pyrroloazepine core, which is fundamental to Stemona alkaloids like stemoamide, has been assembled using methods such as samarium(II) iodide-promoted radical cyclization. Another approach involves a Lewis acid–catalyzed intramolecular 1,4-conjugate addition of a pyrrole (B145914) with an N-tethered α,β-unsaturated ester to form the pyrroloazepine framework. While these syntheses may not start directly from this compound, they highlight the importance of the azepane scaffold it contains as a critical building block for accessing complex alkaloid skeletons.

Chiral Phenylazepane Derivatives in Asymmetric Catalysis and Synthesis

Chiral azepane derivatives are valuable building blocks for pharmaceuticals. The involvement of 2-phenylazepane (B120452), a constitutional isomer of this compound, in asymmetric synthesis has been demonstrated through kinetic resolution. In this process, a catalyst selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the enantiomers.

A reported method utilizes a bifunctional selenourea-thiourea organocatalyst for the kinetic resolution of racemic cyclic 2-arylamines, including 2-phenylazepane, via conjugate addition to an acrylate. nih.gov This approach successfully resolves 2-phenylazepane with a selectivity factor (s-factor) of 5.7, demonstrating a viable strategy for obtaining enantiomerically enriched phenylazepane derivatives. nih.gov

Other research has explored the kinetic resolution of N-Boc-2-phenylazepane through lithiation using n-butyllithium in the presence of the chiral ligand (+)-sparteine. However, these attempts resulted in low enantiomeric ratios for the recovered starting materials, indicating limited success with this particular system.

Intermediates for the Synthesis of Diverse Chemical Entities

The this compound scaffold is a versatile intermediate that can be chemically modified to produce a wide array of functionalized molecules. Its C-H bonds, particularly those alpha to the nitrogen atom, are susceptible to functionalization, opening pathways to new derivatives.

Visible-light-induced dehydrogenative sulfonylation is one such transformation. Under photocatalyst-free conditions, this compound reacts with thiosulfonates to yield β-sulfonyl enamines, which are valuable synthetic building blocks. cardiff.ac.uk Similarly, a photoredox-catalyzed method has been developed for the direct C–H cyclobutylation of aniline (B41778) derivatives, where this compound serves as an excellent substrate, reacting to form the corresponding γ-cyclobutylated product in near-quantitative yield.

Furthermore, the N-Boc protected variant, N-Boc-2-phenylazepane, can be lithiated and subsequently treated with various electrophiles. This lithiation-substitution sequence provides access to a range of novel α-substituted and ortho-substituted phenylazepane products. whiterose.ac.uk The palladium-mediated cross-coupling of α-halo eneformamides can also be used to synthesize α-arylated azepenes, which can then be hydrogenated to form intermediates like formyl-protected 2-phenylazepane.

Table 2: Functionalization Reactions of Phenylazepane Derivatives

| Phenylazepane Derivative | Reaction Type | Reagents | Product Type |

| This compound | Dehydrogenative Sulfonylation | Thiosulfonate, Na₂CO₃, Blue Light | β-Sulfonyl enamine |

| This compound | C-H Cyclobutylation | Bicyclobutane derivative, Photoredox catalyst | γ-Cyclobutyl N-alkylaniline |

| N-Boc-2-phenylazepane | Lithiation-Substitution | n-BuLi, Electrophile (E+) | α-Substituted or ortho-substituted phenylazepane |

Future Research Directions in Phenylazepane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on 1-phenylazepane will likely prioritize the creation of sustainable synthetic pathways that minimize waste, energy consumption, and the use of hazardous materials.

Another avenue involves novel catalytic systems. A new synthetic route to N-phenyl heterocycles, including N-phenylazepane, has been developed using the hydrogenation of diesters with aniline (B41778) in the presence of a Ruthenium/triphos catalyst. nih.gov This method is notable because some of the diester precursors can be sourced from biomass, aligning with green chemistry principles. nih.gov Furthermore, the use of ecological catalysts, such as acid-exchanged clays (B1170129) like Maghnite-H+, has proven effective in the polymerization of phenylazepane derivatives, offering a high-yield reaction under mild, room-temperature conditions. aphrc.orgacs.orgresearchgate.net This highlights a trend towards employing heterogeneous, reusable, and environmentally friendly catalysts. researchgate.net

Future work could also focus on borrowing from other areas of amine synthesis, such as the inorganic iodide-catalyzed alkylation of amines with primary alcohols, which provides a greener alternative to conventional alkylating agents. chinesechemsoc.org

| Synthetic Method | Key Features | Sustainability Aspect |

| Mechanochemistry (Ball Milling) | Solvent-free, reduced reaction times, improved yields. cardiff.ac.uk | Reduces solvent waste, lowers energy consumption. cardiff.ac.uk |

| Catalytic Hydrogenation of Diesters | Utilizes Ru/triphos catalyst, can use biomass-derived precursors. nih.gov | Use of renewable feedstocks. nih.gov |

| Clay-Based Catalysis | Employs acid-exchanged clays (e.g., Maghnite-H+) as ecological catalysts. aphrc.orgacs.org | Utilizes environmentally friendly and mild reaction conditions. aphrc.orgacs.org |

| Iodide-Catalyzed Alkylation | Uses primary alcohols as alkylating agents with a simple iodide catalyst. chinesechemsoc.org | Avoids more hazardous, traditional alkylating agents. chinesechemsoc.org |

Exploration of Unconventional Reactivity Patterns and Selectivities

Moving beyond traditional functionalization, future research will delve into unconventional reactivity to access novel this compound derivatives. This involves exploring chemoselectivity, regioselectivity, and stereoselectivity under new reaction conditions.

A key area of exploration is directed metallation. The lithiation of N-Boc-2-phenylazepane, for example, has shown intriguing selectivity. The choice of the subsequent electrophile determines whether substitution occurs at the α-position to the nitrogen or at the ortho-position of the phenyl ring, providing access to two distinct classes of products from a single precursor. researchgate.netwhiterose.ac.uk This allows for the controlled synthesis of diverse and novel substituted azepanes.

Photoredox catalysis and visible-light-mediated reactions are also set to redefine the reactivity of this compound. A recently developed method allows for the dehydrogenative sulfonylation of tertiary amines, including N-phenylazepane, using visible light without the need for a transition-metal or photocatalyst. rsc.org This reaction proceeds through an electron-donor-acceptor (EDA) complex, representing a mechanistically novel and unconventional transformation. rsc.org Another innovative approach is the direct C-H alkylation of the α-position of N-alkylanilines with strained rings like bicyclobutane, enabled by photoredox catalysis. thieme-connect.com Such methods that activate otherwise inert C-H bonds are at the forefront of synthetic innovation.

Furthermore, the exploration of enantioselectivity through kinetic resolution is a vital research direction. The use of bifunctional organocatalysts, such as a selenourea-thiourea catalyst, has been shown to effectively resolve racemic 2-phenylazepane (B120452), demonstrating the potential for accessing enantiopure derivatives for applications in drug discovery. nih.gov

| Reactivity Type | Description | Example Transformation |

| Directed Lithiation | n-BuLi mediated lithiation of N-Boc-2-phenylazepane followed by electrophilic trapping. researchgate.netwhiterose.ac.uk | Selective formation of α-substituted or ortho-phenyl substituted products. researchgate.netwhiterose.ac.uk |

| Visible-Light-Induced C-H Functionalization | Dehydrogenative sulfonylation at the β-position without a dedicated photocatalyst. rsc.org | N-phenylazepane → β-sulfonylated N-phenylazepane. rsc.org |

| Photoredox C-H Alkylation | Iridium-catalyzed α-C–H cyclobutylation using bicyclobutane. thieme-connect.com | This compound → 2-cyclobutyl-1-phenylazepane. thieme-connect.com |

| Kinetic Resolution | Organocatalytic conjugate addition to resolve racemic mixtures. nih.gov | Resolution of (±)-2-phenylazepane using a chiral selenourea-thiourea catalyst. nih.gov |

Advanced Spectroscopic and Computational Approaches for Mechanistic Insight

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The integration of advanced spectroscopic techniques and computational modeling is becoming indispensable in the study of phenylazepane chemistry.

In situ spectroscopy offers a real-time window into reaction dynamics. For instance, ReactIR spectroscopy has been used to monitor the progress of the lithiation of N-Boc-2-phenylazepane, providing valuable kinetic data. researchgate.net This can be combined with other techniques like variable temperature NMR (VT-NMR) to study dynamic processes, such as the rotational energy barriers of carbamates in substituted azepanes. researchgate.net

Computational studies, particularly Density Functional Theory (DFT), are powerful tools for rationalizing observed reactivity and predicting outcomes. DFT calculations have been employed to determine the rate of carbamate (B1207046) rotation in N-Boc-2-phenylazepane, complementing experimental NMR data. researchgate.net In another study, DFT calculations and kinetic isotope effect experiments were used to elucidate the mechanism of an organocatalyzed conjugate addition, identifying the rate-limiting and enantiodetermining step as the protonation of a zwitterionic intermediate by the catalyst. nih.gov

The synergy between experimental and computational methods is particularly powerful. UV-visible spectroscopy has been used to identify the formation of an electron-donor-acceptor (EDA) complex as a key mechanistic feature in a visible-light-induced sulfonylation reaction. rsc.org In another case, computational modeling predicted a specific binding mode for a complex molecule, but X-ray crystallography revealed an unexpected binding mechanism, highlighting the importance of experimental validation of computational hypotheses. nih.gov Future research will undoubtedly rely more heavily on this integrated approach to unravel complex reaction mechanisms involving the phenylazepane scaffold.

Expansion of Phenylazepane Scaffold Utility in Complex Chemical Transformations

The true value of a chemical scaffold lies in its ability to serve as a building block for more complex and functional molecules. A significant future direction for this compound chemistry is to expand its utility in the synthesis of intricate structures for materials science and medicinal chemistry.

The phenylazepane core is being leveraged to create advanced materials. Researchers have synthesized novel conductive copolymers, such as poly[(phenylazepane-2-one)-co-(pyrrole)], by incorporating the azepane moiety into a polymer backbone. aphrc.orgresearchgate.net These materials exhibit improved solubility and conductivity, opening up potential applications in electronics. aphrc.org The copolymerization with other monomers like thiophene (B33073) and furan (B31954) further diversifies the properties of these materials. researchgate.netresearchgate.net

In organic synthesis, functionalized azepanes are valuable intermediates. For example, vinylated azepenes, which can be synthesized from azepane precursors, are useful synthons that can act as dienes in annulation reactions to construct complex polycyclic alkaloids. acs.org The ability to selectively introduce functional groups onto the phenylazepane scaffold through methods like directed lithiation or C-H activation provides a toolkit for building molecular complexity. whiterose.ac.ukthieme-connect.com The products of these reactions, such as α-substituted, ortho-substituted, or β-sulfonated azepanes, are not endpoints but rather starting points for further transformations, expanding the chemical space accessible from the simple this compound core. whiterose.ac.ukrsc.org

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-phenylazepane, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution reactions. For example, bromobenzene reacts with azepane in a 1:3 molar ratio under reflux conditions for 72 hours, yielding 77% product after purification by column chromatography (SiO₂, pentane) . Optimization involves adjusting reaction time, solvent polarity, and stoichiometry. Monitoring reaction progress via TLC and optimizing column chromatography eluents (e.g., pentane/ethyl acetate gradients) can improve purity and yield.

Q. How is this compound characterized structurally, and what spectroscopic techniques are essential for validation?

- Methodological Answer : Characterization relies on ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (101 MHz, CDCl₃) to confirm the azepane ring and phenyl group connectivity. Key peaks include aromatic protons (δ 7.12–7.25 ppm) and azepane methylene signals (δ 1.41–3.89 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, e.g., [M+H]⁺ observed at m/z 294.2217 (calculated 294.2216 for C₂₁H₂₈N) . Purity is validated via elemental analysis or HPLC.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in photoredox catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron transfer pathways in photoredox reactions. For instance, HOMO-LUMO gaps of this compound derivatives (e.g., bicyclo[1.1.1]pentane adducts) are calculated to assess their suitability as electron donors/acceptors. Software like Gaussian or ORCA is used, with solvent effects modeled via PCM. Experimental validation involves comparing predicted redox potentials with cyclic voltammetry data .

Q. What strategies resolve contradictions in spectroscopic data when synthesizing novel this compound derivatives?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from conformational flexibility or impurities. Strategies include:

- Variable-temperature NMR to assess dynamic effects.

- 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Crystallography for unambiguous structural confirmation.

Example: Bicyclo[1.1.1]pentane-azepane adducts showed peak splitting due to steric strain, resolved via X-ray diffraction .

Q. How do steric and electronic effects of this compound influence its performance in asymmetric catalysis?

- Methodological Answer : Steric bulk from the phenyl group can hinder substrate binding, while electron-donating azepane nitrogen enhances catalytic activity. Systematic studies involve synthesizing analogs (e.g., substituent variations on the phenyl ring) and testing enantioselectivity in model reactions (e.g., Michael additions). Kinetic data (TOF, enantiomeric excess) are analyzed to correlate structure-activity trends .

Methodological Best Practices

- Reproducibility : Document reaction conditions (time, solvent, equivalents) and purification steps in detail .

- Data Reporting : Use SI units and report uncertainties (e.g., NMR δ values ±0.01 ppm). Include raw spectral data in supplementary materials .

- Conflict Resolution : Compare findings with prior literature (e.g., discrepancies in reaction yields) and discuss possible causes (e.g., solvent purity, catalyst batch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。